Bienvenue dans la boutique en ligne BenchChem!

TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

Chiral building block Enantiomeric purity Asymmetric synthesis

Tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1373028-86-4; also registered as CAS 1932534-25-2 for the single (1S,5S) enantiomer) is a chiral, conformationally restricted bicyclic amine building block featuring a cis-fused cyclopropane ring on a pyrrolidine scaffold, an N-Boc protecting group, and a primary hydroxymethyl substituent at the bridgehead 1-position. The 3-azabicyclo[3.1.0]hexane (3-ABH) core is recognized as a privileged scaffold in medicinal chemistry, serving as a rigid isostere of the piperidine ring and appearing in drug candidates targeting DPP-IV, monoamine transporters, opioid receptors, and dopamine D3 receptors.

Molecular Formula C11H19NO3
Molecular Weight 213.27
CAS No. 1373028-86-4
Cat. No. B3377987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE
CAS1373028-86-4
Molecular FormulaC11H19NO3
Molecular Weight213.27
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)CO
InChIInChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3/t8-,11+/m1/s1
InChIKeyBTWDGFQQIGGAPU-KCJUWKMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Tert-Butyl (1S,5S)-1-(Hydroxymethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate (CAS 1373028-86-4) and Why Does Its Stereochemistry Matter for Procurement?


Tert-Butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 1373028-86-4; also registered as CAS 1932534-25-2 for the single (1S,5S) enantiomer) is a chiral, conformationally restricted bicyclic amine building block featuring a cis-fused cyclopropane ring on a pyrrolidine scaffold, an N-Boc protecting group, and a primary hydroxymethyl substituent at the bridgehead 1-position [1]. The 3-azabicyclo[3.1.0]hexane (3-ABH) core is recognized as a privileged scaffold in medicinal chemistry, serving as a rigid isostere of the piperidine ring and appearing in drug candidates targeting DPP-IV, monoamine transporters, opioid receptors, and dopamine D3 receptors [2]. The (1S,5S) absolute configuration defines the spatial orientation of the hydroxymethyl group relative to the bicyclic framework, a parameter that can determine biological activity in downstream chiral drug candidates [3].

Why Generic Substitution of Tert-Butyl (1S,5S)-1-(Hydroxymethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate Fails: A Warning for Medicinal Chemistry Procurement


This compound cannot be casually interchanged with its (1R,5R) enantiomer, the 6-(hydroxymethyl) regioisomer, or flexible piperidine analogs without risking divergent biological outcomes or synthetic dead-ends. The (1S,5S) vs. (1R,5R) enantiomers can produce opposite or null pharmacology when incorporated into chiral drug candidates, while the 1-hydroxymethyl vs. 6-hydroxymethyl positional isomerism places the functional handle at a distinctly different exit vector relative to the nitrogen, fundamentally altering molecular geometry and target engagement [1]. The 3-azabicyclo[3.1.0]hexane scaffold locks the nitrogen-containing ring into a defined conformational space that is not accessible to monocyclic piperidines; this rigidity has been shown to maintain or improve target potency while potentially reducing off-target interactions, as demonstrated in opioid receptor antagonist programs where the constrained 3-ABH analogs matched or exceeded the potency of flexible piperidine counterparts [2]. Generic substitution with an incorrect stereoisomer, regioisomer, or flexible analog introduces an uncontrolled variable that can derail SAR interpretation, waste synthetic resources, and invalidate patent claims.

Product-Specific Quantitative Evidence Guide: Tert-Butyl (1S,5S)-1-(Hydroxymethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate vs. Key Analogs


Absolute Stereochemistry: (1S,5S) Enantiomer vs. Racemic Mixture and (1R,5R) Enantiomer – Impact on Downstream Chiral Purity

The (1S,5S) enantiomer (CAS 1932534-25-2) is available in enantiomerically enriched form with a reported purity of 98% Min. (HPLC), whereas CAS 1373028-86-4 is frequently supplied as the racemic cis mixture (rel-(1R,5R)) at ≥97% purity . The (1R,5R) enantiomer (CAS 1165450-68-9) is a separate chemical entity. In chiral drug synthesis, use of the racemate instead of the single enantiomer introduces 50% of the undesired enantiomer into the downstream product, which can require costly chiral separation or result in inferior biological activity. For example, in the 3-ABH triple reuptake inhibitor series, stereochemistry at the bridgehead position was critical for SERT/NET/DAT selectivity and potency, with specific enantiomers showing >10-fold differences in transporter inhibition [1].

Chiral building block Enantiomeric purity Asymmetric synthesis

Regiochemistry: 1-(Hydroxymethyl) vs. 6-(Hydroxymethyl) Scaffold – Exit Vector Geometry and Synthetic Utility

The 1-(hydroxymethyl) substitution places the functional handle at the bridgehead position of the 3-azabicyclo[3.1.0]hexane scaffold, providing an exit vector that is geometrically distinct from the 6-(hydroxymethyl) regioisomer (CAS 850808-43-4). In the 6-substituted series, the hydroxymethyl group is attached to the cyclopropane ring and projects into a different region of space relative to the piperidine ring plane . This regiochemical difference has been exploited in triple reuptake inhibitor design: the 1-aryl-6-[alkoxyalkyl] series and the 6-aryl-6-[alkoxyalkyl] series yielded distinct SAR profiles, with the 1,6-disubstituted pattern being essential for balanced SERT/NET/DAT inhibition [1]. In DPP-IV inhibitor design, the 3-azabicyclo[3.1.0]hexane core was used specifically as a rigid P2 replacement for 2-cyanopyrrolidine, where the bridgehead substitution pattern directly influenced inhibitor potency and selectivity against related proteases such as DPP8 and DPP9 [2].

Regioisomer comparison Exit vector Fragment-based drug design

Conformational Rigidity: 3-Azabicyclo[3.1.0]Hexane vs. Piperidine Isostere – Potency Retention with Reduced Conformational Entropy

The 3-azabicyclo[3.1.0]hexane scaffold is a well-established conformationally constrained isostere of the piperidine ring, with the cis-fused cyclopropane locking the ring into a defined geometry [1]. In a direct comparative study of opioid receptor antagonists, structurally rigid N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane analogs were synthesized and evaluated against flexible trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives. In the [35S]GTPγS functional assay, the conformationally locked 3-ABH compounds with the 3-hydroxyphenyl group in the equatorial orientation showed potencies equal to or better than the flexible piperidine counterparts [2]. The conformational restriction eliminates the energetic penalty associated with binding-competent conformer selection in flexible piperidines, which can translate to improved binding enthalpy and target selectivity.

Conformational constraint Piperidine isostere Bioisostere

Scaffold Precedence: 3-ABH Core in Advanced Drug Candidates – DPP-IV and Triple Reuptake Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold is not merely theoretical; it forms the core of multiple advanced drug discovery programs. Conformationally rigid 3-ABH-derived DPP-IV inhibitors were discovered that showed potent enzyme inhibition with selectivity over related proteases DPP8 and DPP9, a key safety differentiator [1]. In the triple reuptake inhibitor space, 1,6-disubstituted 3-ABH derivatives achieved high in vitro potency at SERT, NET, and DAT with good oral bioavailability (>30%) and brain penetration (brain-to-blood ratio >4) in rats [2]. The 1-(hydroxymethyl) derivative serves as a direct synthetic precursor to these 1-substituted analogs: the hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid, converted to amine via reductive amination, or elaborated to ether-linked pharmacophores.

Drug candidate precedence DPP-IV inhibitor Triple reuptake inhibitor

Synthetic Accessibility: C-H Insertion Methodology Yields 3-ABH Scaffolds in up to 94% Yield

A robust synthetic methodology for constructing 3-azabicyclo[3.1.0]hexanes via intramolecular C-H insertion of cyclopropylmagnesium carbenoids has been reported, achieving yields of up to 94% for the bicyclic core formation [1]. Optically active 3-ABH derivatives were successfully synthesized using an S-chiral p-tolylsulfinyl group as a chiral auxiliary, demonstrating that stereochemically defined 3-ABH building blocks are accessible through asymmetric synthesis [1]. This methodology is applicable to 1-substituted variants, including the 1-(hydroxymethyl) derivative. Additionally, recent catalytic routes employing transition metal catalysis have further expanded the synthetic toolbox, with multiple one-pot syntheses from acyclic precursors reported .

Synthetic methodology C-H insertion Stereoselective synthesis

Functional Handle Versatility: Hydroxymethyl at Bridgehead Enables Diverse Derivatization Pathways

The primary hydroxymethyl group at the bridgehead 1-position is a versatile synthetic handle that can undergo oxidation to the corresponding aldehyde or carboxylic acid, conversion to amine via mesylation/displacement or Mitsunobu reaction, or direct etherification to introduce aromatic or heteroaromatic groups [1]. This contrasts with the unsubstituted 3-ABH core (tert-butyl 3-azabicyclo[3.1.0]hexane-3-carboxylate), which lacks a functional handle for elaboration at the bridgehead, and the 6-(hydroxymethyl) isomer, which positions the handle on the cyclopropane ring with different reactivity and steric accessibility . In published SAR programs, the 1-position hydroxymethyl has been elaborated to aryloxymethyl and alkoxyalkyl substituents that directly engage the triple reuptake inhibitor pharmacophore, demonstrating the practical utility of this specific functionalization pattern [2].

Synthetic handle Hydroxymethyl derivatization Parallel synthesis

Best-Fit Research and Industrial Application Scenarios for Tert-Butyl (1S,5S)-1-(Hydroxymethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate


Chiral CNS Drug Candidate Synthesis Requiring Defined Absolute Stereochemistry

For CNS programs targeting monoamine transporters (SERT, NET, DAT), opioid receptors, or dopamine D3 receptors, the (1S,5S) stereochemistry of this building block provides a defined three-dimensional starting point. The 3-ABH scaffold has demonstrated brain-penetrant properties (brain-to-blood ratio >4) and oral bioavailability >30% in rat PK studies for triple reuptake inhibitors derived from this core [1]. The hydroxymethyl group serves as the attachment point for aryl/heteroaryl groups that engage the pharmacophore, as validated in the published SAR of 1-aryl-6-[alkoxyalkyl]-3-ABH derivatives [1].

Fragment-Based Drug Discovery (FBDD) Using Conformationally Restricted 3D Fragments

The 3-azabicyclo[3.1.0]hexane core is a rule-of-three compliant fragment with a high fraction of sp3-hybridized carbons (Fsp3), making it ideal for fragment-based drug discovery [1]. The 1-(hydroxymethyl) substituent provides a synthetic handle for fragment elaboration while maintaining the rigidity that enhances binding enthalpy. The scaffold's demonstrated compatibility with Pd-catalyzed C-H arylation enables rapid fragment growth [1]. Unlike flat aromatic fragments, the three-dimensional 3-ABH core can explore novel binding pockets and achieve higher selectivity.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor Lead Optimization Programs

The 3-ABH scaffold has been validated as a rigid P2 replacement in 2-cyanopyrrolidine-based DPP-IV inhibitors, with the conformational restriction contributing to selectivity over related proteases DPP8 and DPP9 [1]. The (1S,5S)-1-(hydroxymethyl) derivative provides the bridgehead substitution pattern required for this pharmacophore. The N-Boc protecting group allows for selective deprotection and subsequent N-arylation or N-acylation to install the P2 aryl/heteroaryl group as described in the Sattigeri et al. SAR study [1].

Opioid Receptor Antagonist Development Leveraging Conformational Constraint

For programs targeting μ, κ, or δ opioid receptors, the 3-ABH scaffold offers a rigid alternative to 4-(3-hydroxyphenyl)piperidine antagonists. Studies have shown that locking the pharmacophore into the equatorial orientation via the 3-ABH scaffold can maintain or improve functional antagonist potency compared to flexible piperidine analogs [1]. The 1-(hydroxymethyl) group can be elaborated to introduce N-substituents that modulate opioid receptor subtype selectivity, a strategy validated in the development of clinical candidates such as LY255582 and JDTic [1].

Quote Request

Request a Quote for TERT-BUTYL (1S,5S)-1-(HYDROXYMETHYL)-3-AZABICYCLO[3.1.0]HEXANE-3-CARBOXYLATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.